![molecular formula C16H26N2O3 B5013719 N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine](/img/structure/B5013719.png)
N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine, commonly known as AEEA, is a chemical compound used in scientific research for its unique properties. It is a diamine derivative of ethylene glycol and is synthesized through a multi-step process. AEEA has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and toxicology.
Mécanisme D'action
The mechanism of action of AEEA is not fully understood, but it is believed to act as a chelating agent that binds to metal ions, such as copper and iron. This binding of metal ions by AEEA has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects.
Biochemical and Physiological Effects:
AEEA has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as tyrosinase and lipoxygenase, which are involved in various biological processes. AEEA has also been found to have antioxidant properties, which may contribute to its biological effects. In addition, AEEA has been shown to induce apoptosis in cancer cells and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using AEEA in lab experiments is its ability to chelate metal ions, which can be useful in investigating the role of metal ions in various biological processes. AEEA is also relatively easy to synthesize and is readily available. However, one of the limitations of using AEEA is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments using this compound.
Orientations Futures
There are several future directions for research involving AEEA. One area of research is to further investigate the mechanism of action of AEEA, which may provide insights into its biological effects. Another area of research is to investigate the potential therapeutic applications of AEEA, particularly in cancer treatment. Additionally, AEEA may have potential applications in the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of AEEA involves a multi-step process that begins with the reaction of ethylene oxide with allyl phenol in the presence of a catalyst. This results in the formation of 4-allyl-2-methoxyphenol, which is then reacted with ethylene glycol to produce 2-(4-allyl-2-methoxyphenoxy)ethanol. This compound is then reacted with ethylenediamine to produce the final product, N-{2-[2-(4-allyl-2-methoxyphenoxy)ethoxy]ethyl}-1,2-ethanediamine.
Applications De Recherche Scientifique
AEEA has been extensively used in scientific research as a chemical tool to investigate various biological processes. It has been found to have a wide range of applications in biochemistry, pharmacology, and toxicology. AEEA has been used to study the effects of different compounds on cell proliferation, apoptosis, and differentiation. It has also been used to investigate the role of different signaling pathways in various biological processes.
Propriétés
IUPAC Name |
N'-[2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethoxy]ethyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-3-4-14-5-6-15(16(13-14)19-2)21-12-11-20-10-9-18-8-7-17/h3,5-6,13,18H,1,4,7-12,17H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJIBUMSOAOLNR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CC=C)OCCOCCNCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3-chlorobenzyl)[2-(3,4-dimethoxyphenyl)ethyl]amine](/img/structure/B5013640.png)
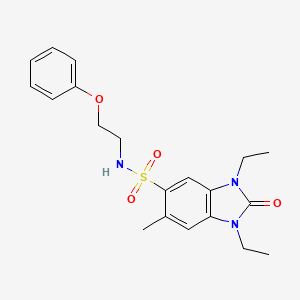
![N-(3,4-dimethylphenyl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5013645.png)

![1-({2-[(1,3-benzodioxol-5-yloxy)methyl]-1,3-oxazol-4-yl}carbonyl)azepane](/img/structure/B5013651.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-3-oxo-2-piperazinyl]-N-(3-isoxazolylmethyl)-N-methylacetamide](/img/structure/B5013661.png)
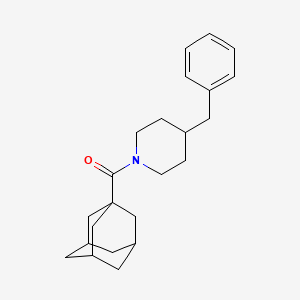
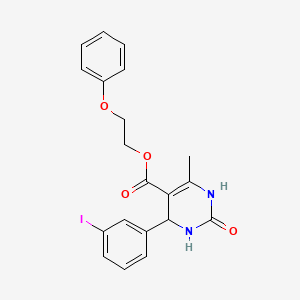
![3-(4-methoxyphenyl)-11-[4-(methylthio)phenyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5013686.png)
![4-bromo-2-methoxy-6-[(3-methyl-1-piperidinyl)methyl]phenol](/img/structure/B5013687.png)
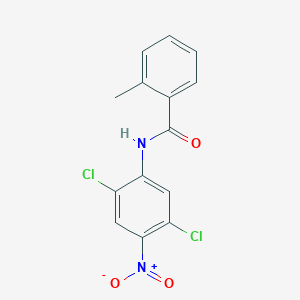
![4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B5013709.png)
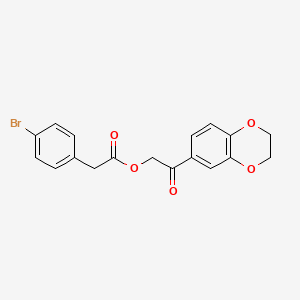
![3-(propylthio)-6-(3,4,5-trimethoxyphenyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013733.png)